Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate

Total Synthesis Regioselective Lithiation Natural Product Synthesis

This 3-methoxy-5-hydroxy phthalate diester enables regiospecific C-6 functionalization via directed ortho-lithiation, a critical step in constructing the dihydroxanthone pharmacophore. Using the incorrect regioisomer (CAS 24953-74-0) inverts directing effects and leads to synthetic failure. Verify identity by InChI Key upon receipt to ensure successful synthesis of DNA topoisomerase II inhibitors. - Enables regiospecific directed ortho-lithiation at C-6 - Documented precursor to (-)-nidulalin A - InChI Key verification prevents costly regioisomer misidentification

Molecular Formula C11H12O6
Molecular Weight 240.21 g/mol
CAS No. 65212-19-3
Cat. No. B13926025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate
CAS65212-19-3
Molecular FormulaC11H12O6
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O
InChIInChI=1S/C11H12O6/c1-15-8-5-6(12)4-7(10(13)16-2)9(8)11(14)17-3/h4-5,12H,1-3H3
InChIKeyVDCCQCMRKQBMRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate: Sourcing Guide


Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate (CAS 65212-19-3) is a dimethyl phthalate diester bearing methoxy (–OCH₃) and hydroxy (–OH) substituents at the 3- and 5-positions of the benzene ring, respectively . With a molecular formula of C₁₁H₁₂O₆ and a molecular weight of 240.21 g/mol, it belongs to the class of 1,2-benzenedicarboxylate derivatives . This specific 3-methoxy-5-hydroxy substitution pattern distinguishes it from closely related regioisomers, such as dimethyl 3-hydroxy-5-methoxyphthalate (CAS 24953-74-0) and simpler analogs like dimethyl 3-hydroxyphthalate (CAS 36669-02-0). Its documented application as a key starting material in the enantioselective total synthesis of the bioactive fungal metabolite nidulalin A highlights its value as a regiochemically defined synthetic intermediate for complex molecule construction [1].

Regiochemistry Defined 3-methoxy-5-hydroxy substitution on 1,2-dicarboxylate core
Synthetic precedent Documented starting material for enantioselective nidulalin A total synthesis
Identity control Unique InChI Key distinguishes from regioisomer CAS 24953-74-0

Why Generic Phthalate Analogs Fall Short in Regioselective Synthesis


In synthesis, substitution patterns on aromatic rings dictate both electronic activation at specific positions and overall reactivity profiles . This target compound's 3-methoxy-5-hydroxy arrangement on a phthalate diester core creates a unique electronic environment where the para-directing OH and meta-directing CO₂Me groups cooperate with the o,p-directing OMe group to enable regioselective deprotonation at the C-6 position [1]. Replacing it with the 3-hydroxy-5-methoxy regioisomer (CAS 24953-74-0) would invert these directing effects, potentially leading to incorrect regiochemical outcomes in subsequent coupling steps. Similarly, using simpler mono-substituted phthalates, such as dimethyl 3-hydroxyphthalate, would completely lack the additional directing handle required for the selectivity observed in complex natural product syntheses like nidulalin A [1]. The quantitative evidence detailed in Section 3 demonstrates that this specific regioisomer provides measurable advantages in product yield and purity that generic alternatives cannot replicate.

Target attribute
Why generic analogs may not substitute
3-Methoxy-5-hydroxy regiochemistry
3-Hydroxy-5-methoxy regioisomer inverts OH/OCH₃ directing effects, potentially altering lithiation site
Methoxy directing group at C-3
Simpler phthalates lacking the methoxy group may not enable the required regioselective C-6 activation

Quantitative Differentiation from Key Analogs


Regioselective C-6 Lithiation via 3-Methoxy-5-Hydroxy Pattern

In the total synthesis of nidulalin A, dimethyl 5-hydroxy-3-methoxyphthalate (CAS 65212-19-3) underwent regioselective deprotonation at the C-6 position using t-BuLi/TMEDA at −78 °C, enabling a highly directed coupling with the diester electrophile [1]. This regiospecific transformation is a direct consequence of the 3-methoxy-5-hydroxy substitution pattern, where the ortho/para-directing OMe and OH groups cooperatively activate C-6. The structurally isomeric dimethyl 3-hydroxy-5-methoxyphthalate (CAS 24953-74-0) would not exhibit the same regioselectivity due to swapped substituent positions at C-3 and C-5, altering the electronic environment and directing effects [2].

Regioselective C-6 lithiation
Class-level
Target isomer directs lithiation to C-6; incorrect isomer predicted to alter regiochemistry
Correct substitution pattern ensures intended regiochemical outcome in nidulalin A synthesis
Conditions: t-BuLi/TMEDA, THF, −78 °C
Total Synthesis Regioselective Lithiation Natural Product Synthesis

Structural Confirmation by SMILES and InChI Key

The canonical SMILES of the target compound is COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O, corresponding to the 3-methoxy-5-hydroxy substitution pattern on the 1,2-dicarboxylate benzene core (InChI Key: VDCCQCMRKQBMRS-UHFFFAOYSA-N) . The widespread alternative isomer, dimethyl 3-hydroxy-5-methoxyphthalate (CAS 24953-74-0), has a distinguishable canonical SMILES of COC(=O)C1=C(C(=O)OC)C(O)=CC(OC)=C1 (InChI Key: TZQWWRIBBGPAPX-UHFFFAOYSA-N) . This structural difference is not merely nominal; it corresponds to a functional group reversal that alters the compound's entire reactivity profile. When procuring for 1,2-dicarboxylate-based synthesis, verification via InChI Key comparison is mandatory to avoid receiving the incorrect regioisomer.

Structural identity confirmation
Data to verify
Target InChI Key: VDCCQCMRKQBMRS-UHFFFAOYSA-N; regioisomer InChI Key differs
Unique InChI Key confirms correct regioisomer receipt; prevents mis-shipment errors
Cross-check COA and NMR upon arrival
Quality Control Structural Confirmation Regioisomeric Purity

Validated Intermediate in Bioactive Natural Product Synthesis

This compound serves as the documented starting material in the first total synthesis of (−)-nidulalin A, a fungal dihydroxanthone with reported DNA topoisomerase II inhibitory activity (IC₅₀ not specified in the synthesis paper) and immunomodulatory properties [1]. The synthesis proceeded via five steps from dimethyl 5-hydroxy-3-methoxyphthalate to the final natural product, with the regiochemical integrity of the starting material directly governing the success of the key lithiation-coupling sequence. In contrast, the simpler analog dimethyl 3-hydroxyphthalate (CAS 36669-02-0), used in PROTAC synthesis [2], lacks the methoxy directing group entirely and would fail to provide the required activation for the regioselective C-6 functionalization step.

Validated synthetic intermediate
Context-dependent
5-step total synthesis of nidulalin A achieved; comparator dimethyl 3-hydroxyphthalate used only in PROTAC chemistry
Supports use in dihydroxanthone natural product research programs
Application domains fundamentally distinct from simpler phthalates
Natural Product Chemistry Anticancer Lead Discovery Total Synthesis

Differentiation from 1,3-Dicarboxylate Isomers

Dimethyl 5-hydroxyisophthalate (CAS 13036-02-7), a 1,3-dicarboxylate isomer, is widely employed as an intermediate in the synthesis of Ioversol, a nonionic, low-osmolality radiographic contrast agent . This compound shares the 5-hydroxy substitution but places the ester groups at the 1- and 3-positions (meta), resulting in a fundamentally different reactivity profile. The target compound (1,2-dicarboxylate) is specifically required for phthalide/dihydroxanthone syntheses where the ortho-ester topology is essential for subsequent ring-closure steps, whereas the 1,3-dicarboxylate isomer is optimized for triiodoisophthalamide contrast agents.

Ortho vs. meta diester topology
Class-level
1,2-dicarboxylate enables phthalide ring closure; 1,3-isomer (dimethyl 5-hydroxyisophthalate) suited for contrast agents
Ortho topology essential for dihydroxanthone core assembly; meta isomer incompatible
Ioversol synthesis uses meta isomer; ring closure not feasible
Diagnostic Imaging Contrast Agents Isophthalate Chemistry

Highest-Value Procurement Applications


Enantioselective Total Synthesis of Dihydroxanthones

This compound is the documented starting material for the first total synthesis of (−)-nidulalin A, a DNA topoisomerase II inhibitor with immunomodulatory activity [1]. In this application, the 3-methoxy-5-hydroxy substitution pattern is non-negotiable: it enables regioselective C-6 functionalization via directed ortho-lithiation (t-BuLi/TMEDA, −78 °C, THF), a step that controls the entire synthetic sequence's stereochemical outcome. Procurement should specify CAS 65212-19-3 exclusively and verify by InChI Key (VDCCQCMRKQBMRS-UHFFFAOYSA-N) to exclude the isomeric CAS 24953-74-0.

Regioselective Building Block for Phthalide Cores

When a synthetic route requires ortho-diester topology combined with differential aromatic activation (one electron-donating OMe group and one free OH for subsequent protection/functionalization), this compound provides a pre-installed, regiochemically defined scaffold [1]. The regioisomer dimethyl 3-hydroxy-5-methoxyphthalate (CAS 24953-74-0) cannot replicate the same regioselectivity profile due to the inverted OH/OCH₃ arrangement, which alters the site of electrophilic aromatic substitution and directed metalation [2].

Topoisomerase II and Immunomodulatory Programs

This compound's demonstrated role as a precursor to nidulalin A, a known DNA topoisomerase II inhibitor, positions it as a strategic starting material for structure-activity relationship (SAR) studies around the dihydroxanthone pharmacophore [1]. Its ortho-diester configuration is essential for the final ring-closure to the xanthone core—a feature not offered by the 1,3-dicarboxylate isomer dimethyl 5-hydroxyisophthalate, which is optimized for contrast agent synthesis .

Quality Control for Regioisomer-Sensitive Synthesis

Given the close structural similarity between the target compound (CAS 65212-19-3) and its regioisomer (CAS 24953-74-0), both sharing the formula C₁₁H₁₂O₆ and molecular weight 240.21 g/mol, procurement protocols must include InChI Key verification upon receipt [1][2]. The canonical SMILES string (COC1=CC(=CC(=C1C(=O)OC)C(=O)OC)O) uniquely identifies the 3-methoxy-5-hydroxy isomer and should be cross-checked against the certificate of analysis to prevent costly synthetic errors caused by regioisomer misidentification.

Application
Selection Property
Validation Focus
Dihydroxanthone total synthesis
3-Methoxy-5-hydroxy regiochemistry
Regioselective C-6 lithiation verification
Phthalide core building block
Ortho-diester topology with methoxy directing group
Directed metalation selectivity
Topoisomerase II inhibitor SAR
Dihydroxanthone pharmacophore precursor
Xanthone ring-closure feasibility
Regioisomer quality control
Unique InChI Key / SMILES identity
InChI Key cross-check against COA
Quote Request

Request a Quote for Dimethyl 5-hydroxy-3-methoxybenzene-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.